molecular formula C16H14ClNO4S B7143653 (8-Chloro-2,3-dihydro-1,4-benzoxazin-4-yl)-(4-methylsulfonylphenyl)methanone

(8-Chloro-2,3-dihydro-1,4-benzoxazin-4-yl)-(4-methylsulfonylphenyl)methanone

Cat. No.: B7143653
M. Wt: 351.8 g/mol
InChI Key: QVTYDFQTIXOBHH-UHFFFAOYSA-N
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Description

(8-Chloro-2,3-dihydro-1,4-benzoxazin-4-yl)-(4-methylsulfonylphenyl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a benzoxazine ring and a methylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Chloro-2,3-dihydro-1,4-benzoxazin-4-yl)-(4-methylsulfonylphenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazine ring. Reaction conditions often include the use of a base and a suitable solvent.

    Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction, which may involve reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methylsulfonylphenyl Group: This step involves the coupling of the benzoxazine intermediate with a methylsulfonylphenyl derivative. Common reagents for this step include coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(8-Chloro-2,3-dihydro-1,4-benzoxazin-4-yl)-(4-methylsulfonylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, (8-Chloro-2,3-dihydro-1,4-benzoxazin-4-yl)-(4-methylsulfonylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (8-Chloro-2,3-dihydro-1,4-benzoxazin-4-yl)-(4-methylsulfonylphenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (8-Chloro-2,3-dihydro-1,4-benzoxazin-4-yl)-(4-methylphenyl)methanone: Similar structure but lacks the sulfonyl group.

    (8-Chloro-2,3-dihydro-1,4-benzoxazin-4-yl)-(4-methoxyphenyl)methanone: Similar structure but has a methoxy group instead of a sulfonyl group.

Uniqueness

(8-Chloro-2,3-dihydro-1,4-benzoxazin-4-yl)-(4-methylsulfonylphenyl)methanone is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(8-chloro-2,3-dihydro-1,4-benzoxazin-4-yl)-(4-methylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S/c1-23(20,21)12-7-5-11(6-8-12)16(19)18-9-10-22-15-13(17)3-2-4-14(15)18/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTYDFQTIXOBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCOC3=C2C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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